molecular formula C14H16ClN5O5 B145432 Bis(furan)lexitropsin CAS No. 125746-78-3

Bis(furan)lexitropsin

Cat. No. B145432
M. Wt: 369.76 g/mol
InChI Key: PNKQMLOYXDWADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(furan)lexitropsin is a synthetic molecule that has been developed for its potential use in scientific research. This molecule has been found to have a unique structure that allows it to bind with DNA in a specific manner, making it a useful tool for studying DNA structure and function. In

Mechanism Of Action

Bis(furan)lexitropsin binds to DNA in a specific manner, forming a complex that can be visualized using a variety of techniques, such as X-ray crystallography. The molecule binds to the minor groove of the DNA helix, causing a distortion in the structure of the DNA. This distortion can lead to changes in gene expression and other biological processes.

Biochemical And Physiological Effects

Bis(furan)lexitropsin has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to affect the expression of certain genes. Bis(furan)lexitropsin has also been found to have anti-inflammatory properties and to affect the immune system.

Advantages And Limitations For Lab Experiments

One of the main advantages of bis(furan)lexitropsin is its specificity for DNA. This makes it a useful tool for studying DNA structure and function. However, the molecule is complex and requires a high level of expertise in organic chemistry to synthesize. Additionally, the molecule is not very stable and can degrade over time, making it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research involving bis(furan)lexitropsin. One area of interest is the development of new analogs of the molecule that may have improved stability or other properties. Another area of interest is the use of bis(furan)lexitropsin in the development of new drugs for the treatment of cancer and other diseases. Additionally, bis(furan)lexitropsin may be useful in the study of epigenetics, which is the study of changes in gene expression that are not caused by changes in DNA sequence.

Synthesis Methods

The synthesis of bis(furan)lexitropsin involves the use of a series of chemical reactions that result in the final product. The process starts with the reaction of furan with an aldehyde, followed by the addition of a primary amine. The resulting intermediate is then reacted with a diacid to form the final product. The synthesis method is complex and requires a high level of expertise in organic chemistry.

Scientific Research Applications

Bis(furan)lexitropsin has been found to be useful in a variety of scientific research applications. It has been used to study DNA structure and function, as well as to investigate the role of DNA in disease processes. Bis(furan)lexitropsin has also been used to study the interaction of DNA with other molecules, such as proteins and drugs.

properties

CAS RN

125746-78-3

Product Name

Bis(furan)lexitropsin

Molecular Formula

C14H16ClN5O5

Molecular Weight

369.76 g/mol

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]furan-2-yl]-5-formamidofuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H15N5O5.ClH/c15-10(16)5-6-17-13(21)8-2-4-12(24-8)19-14(22)9-1-3-11(23-9)18-7-20;/h1-4,7H,5-6H2,(H3,15,16)(H,17,21)(H,18,20)(H,19,22);1H

InChI Key

PNKQMLOYXDWADV-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)NC=O)C(=O)NC2=CC=C(O2)C(=O)NCCC(=N)N.Cl

Canonical SMILES

C1=C(OC(=C1)NC=O)C(=O)NC2=CC=C(O2)C(=O)NCCC(=N)N.Cl

Other CAS RN

125746-78-3

synonyms

bis(furan)lexitropsin

Origin of Product

United States

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